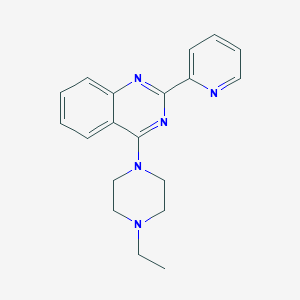
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is a heterocyclic compound that has attracted the attention of researchers due to its potential as an anticancer agent. This compound is a kinase inhibitor that targets a specific protein involved in cell proliferation and survival. In
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves the inhibition of EGFR activity. This protein is involved in cell proliferation and survival, and its overexpression is associated with many types of cancer. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death, which can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of working with 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline is its specificity for EGFR. This compound targets a specific protein involved in cancer cell growth, which can make it a more effective treatment than other drugs that target multiple proteins. However, one limitation of working with this compound is its potential toxicity. Like all drugs, this compound can have side effects that need to be carefully monitored.
Direcciones Futuras
There are many future directions for research on 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. Additionally, researchers are exploring the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers are investigating the potential of this compound in combination with other drugs to increase its effectiveness as an anticancer agent.
Métodos De Síntesis
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline involves a series of chemical reactions. The first step is the preparation of 4-(4-methylpiperidin-1-yl)aniline by reacting 4-methylpiperidine with aniline. The second step is the reaction of 4-(4-methylpiperidin-1-yl)aniline with 2-chloroquinazoline in the presence of a palladium catalyst to form this compound. The synthesis of this compound has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinazoline has been extensively studied for its anticancer properties. This compound has been shown to inhibit the activity of a specific protein called epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to decreased cell proliferation and increased cell death. This compound has also been studied for its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-14-9-12-23(13-10-14)19-15-6-2-3-7-16(15)21-18(22-19)17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIIOXYTJGHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7645483.png)


![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![N-[[(2S)-oxolan-2-yl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7645524.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![(2R,6S)-2,6-dimethyl-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]morpholine-4-carboxamide](/img/structure/B7645528.png)
![2-[(4-Fluorophenyl)methyl]phthalazin-1-one](/img/structure/B7645538.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)
![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)